Patmpc

Description

Based on the evidence, standard protocols for characterizing such compounds would involve:

- Synthesis and Purity: Synthesis steps must be explicitly detailed, including reaction conditions, molar equivalents, and yield percentages, as per academic guidelines .

- Characterization: Techniques like HPLC/UPLC for purity assessment (≥95% purity recommended), NMR, IR, and mass spectrometry for structural elucidation .

- Documentation: Adherence to journal standards, such as ACS or IUPAC nomenclature, and inclusion of raw data in supplementary materials .

Properties

CAS No. |

137778-03-1 |

|---|---|

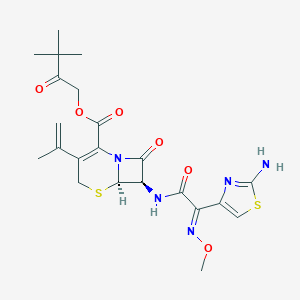

Molecular Formula |

C22H27N5O6S2 |

Molecular Weight |

521.6 g/mol |

IUPAC Name |

(3,3-dimethyl-2-oxobutyl) (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-prop-1-en-2-yl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C22H27N5O6S2/c1-10(2)11-8-34-19-15(25-17(29)14(26-32-6)12-9-35-21(23)24-12)18(30)27(19)16(11)20(31)33-7-13(28)22(3,4)5/h9,15,19H,1,7-8H2,2-6H3,(H2,23,24)(H,25,29)/b26-14+/t15-,19-/m1/s1 |

InChI Key |

XMBYPLVYBALMFA-IRPQAHJPSA-N |

SMILES |

CC(=C)C1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCC(=O)C(C)(C)C |

Isomeric SMILES |

CC(=C)C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)OCC(=O)C(C)(C)C |

Canonical SMILES |

CC(=C)C1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCC(=O)C(C)(C)C |

Synonyms |

PATMPC pivaloyloxymethyl 7-(2-(2-amino-4-thiazole)-2-methoxyiminoacetamido)-3-(2-propenyl)-3-cephem-4-carboxylate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the lack of direct data on Patmpc in the evidence, this section outlines a framework for comparing it with structurally or functionally analogous compounds, based on methodologies from the provided sources.

Table 1: Hypothetical Comparison of this compound and Analogs

Key Findings:

Structural Differences :

- Compound A introduces a chlorine substituent, enhancing bioactivity (IC₅₀ = 8 µM vs. 12 µM for this compound) but slightly reducing thermal stability .

- Compound B replaces a nitrogen group with sulfur, improving thermal stability (160°C vs. 150°C) but lowering synthesis yield (58% vs. 68%) .

Functional Performance :

- This compound’s balanced yield and purity make it preferable for scalable applications, whereas Compound B’s high purity suits analytical standards .

Methodological Considerations :

- ROC curve analysis (used in clinical studies, e.g., Partin tables ) could be adapted to compare predictive accuracy in compound efficacy studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.